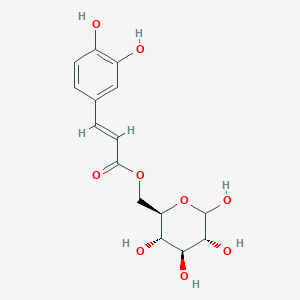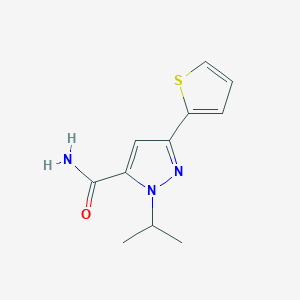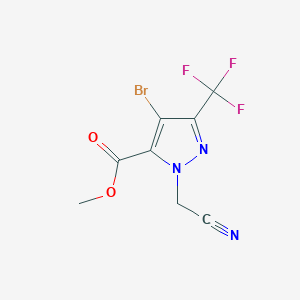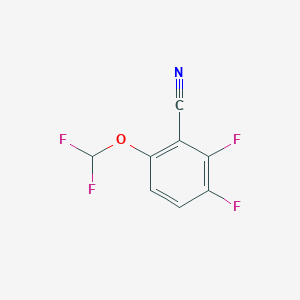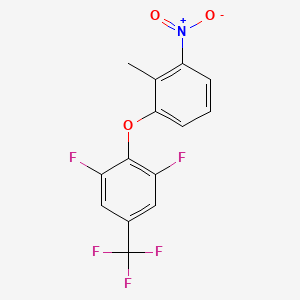
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile is a heterocyclic organic compound that features a naphthalene ring fused to an imidazole ring with an acetonitrile group attached
Preparation Methods
The synthesis of 2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
Chemical Reactions Analysis
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Scientific Research Applications
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the naphthalene ring can intercalate with DNA, affecting gene expression . These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(2-Naphthalenyl)-1H-imidazole-5-acetonitrile can be compared with other similar compounds, such as:
2-Naphthalenethiol: This compound features a thiol group instead of an imidazole ring and is used in different applications, such as photonic devices.
1H-Indazole derivatives: These compounds share the imidazole ring but differ in the attached aromatic systems and are known for their medicinal properties.
Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE): This compound is used as a fragrance ingredient and has a different structural framework compared to this compound.
Properties
Molecular Formula |
C15H11N3 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(2-naphthalen-2-yl-1H-imidazol-5-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-8-7-14-10-17-15(18-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9-10H,7H2,(H,17,18) |
InChI Key |
RRHDZPPPPWJSEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=C(N3)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


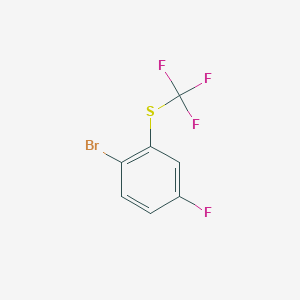
![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)

